molecular formula C26H32N2O3 B11483303 ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate CAS No. 924836-04-4

ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate

Cat. No.: B11483303
CAS No.: 924836-04-4
M. Wt: 420.5 g/mol
InChI Key: PAGYGLFOHMKESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate is a piperidine-derived compound with a complex substitution pattern. Its structure features a piperidine ring substituted at the 4-position with a phenyl group and an ethyl carboxylate ester. The nitrogen atom of the piperidine is further functionalized with a propyl chain bearing a 2-methyl-2,3-dihydro-1H-indol-1-yl moiety connected via a ketone group.

Properties

CAS No.

924836-04-4

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 1-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C26H32N2O3/c1-3-31-25(30)26(22-10-5-4-6-11-22)14-17-27(18-15-26)16-13-24(29)28-20(2)19-21-9-7-8-12-23(21)28/h4-12,20H,3,13-19H2,1-2H3

InChI Key

PAGYGLFOHMKESE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)N2C(CC3=CC=CC=C32)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the piperidine core, substituent chains, and functional groups. Below is a detailed comparison with key derivatives:

Phenoperidine (Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride)

  • Structural Differences: The propyl chain in Phenoperidine terminates in a 3-hydroxy-3-phenylpropyl group, whereas the target compound features a 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl group.
  • Pharmacological Implications: Phenoperidine is a known opioid analgesic, with the hydroxyl group likely influencing its solubility and metabolic stability. The indole moiety in the target compound may enhance binding to serotonin or opioid receptors due to structural similarity to endogenous ligands .

Ethyl 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate

  • Structural Differences: The propyl chain here is substituted with cyano and diphenyl groups instead of the indole-ketone system. The cyano group introduces strong electron-withdrawing effects, altering electronic distribution compared to the target compound’s ketone.
  • The target compound’s indole fragment balances lipophilicity with moderate polarity .
  • Reactivity: The cyano group may participate in nucleophilic addition reactions, whereas the ketone in the target compound could undergo reductions or condensations .

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate

  • Structural Differences: This analog replaces the indole-ketone system with a methoxyimino group at the 4-position and an ethoxy-oxopropyl chain.
  • Synthetic Routes :
    • Prepared via oxime formation using O-methylhydroxylamine hydrochloride, followed by hydrogenation with Raney nickel. Similar steps might apply to the target compound’s indole synthesis .
  • Stability :
    • The oxime group may confer hydrolytic instability under acidic conditions, whereas the indole-ketone system in the target compound is more chemically robust .

Research Findings and Implications

  • Structural Activity Relationships (SAR): The indole-ketone system in the target compound may improve receptor-binding affinity compared to Phenoperidine’s hydroxylated analog, as aromatic systems often enhance π-π interactions with target proteins . The absence of a cyano group (as in the diphenylpropyl analog) likely reduces toxicity risks associated with cyanide release during metabolism .
  • Synthetic Challenges :
    • The indole ring formation requires careful control to avoid side reactions, as seen in analogous syntheses using Raney nickel hydrogenation .

Biological Activity

Ethyl 1-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H28N2O3C_{22}H_{28}N_2O_3 and molecular weight of approximately 368.48 g/mol. The structure features a piperidine ring, which is known for its role in various biological systems, and an indole moiety that contributes to its pharmacological properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC22H28N2O3C_{22}H_{28}N_2O_3
Molecular Weight368.48 g/mol
Key Functional GroupsPiperidine, Indole, Ester

Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. It is hypothesized to facilitate the release of these monoamines or inhibit their reuptake at presynaptic nerve terminals, thereby enhancing their synaptic availability.

Dopaminergic Activity

In studies involving similar compounds, such as aryl-piperazine derivatives, it was observed that administration led to increased dopamine levels in the brain regions associated with mood regulation and reward pathways. For instance, the oral administration of certain piperazine derivatives resulted in a transient increase in dopamine content in the caudate nucleus and hypothalamus .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests potential applications in treating mood disorders or conditions characterized by dopaminergic dysfunction.

Case Study 1: Animal Model Research

A study on structurally related compounds indicated that doses ranging from 50 to 250 mg/kg led to significant alterations in neurotransmitter levels. Notably, higher doses resulted in decreased norepinephrine levels while initially increasing dopamine levels before a subsequent decline . This biphasic response highlights the complexity of the compound's interaction with neurotransmitter systems.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |
|-----------------------|------------------------------------------------|
| Dopamine Release | Increased levels in specific brain regions | |
| Norepinephrine Modulation | Decreased levels at higher doses | |
| Potential Therapeutic Uses | Mood disorders, anxiety treatment | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.